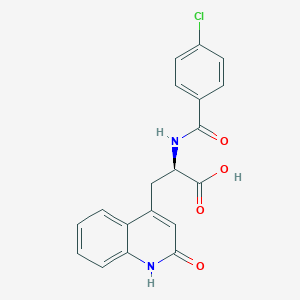

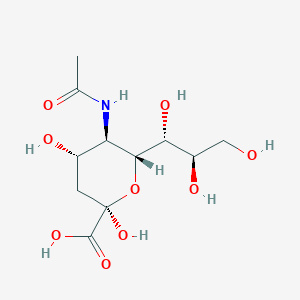

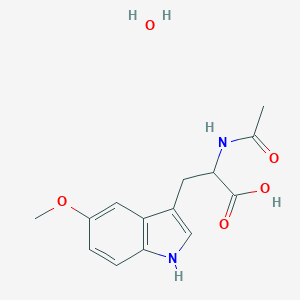

2-(4-Morpholinyl)-4,6-pyrimidinediamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4,6-disubstituted-2-(4-morpholinyl)pyrimidines involves palladium-catalyzed cross-coupling reactions using triorganoindium reagents, starting from 4,6-dichloro-2-(4-morpholinyl)pyrimidine. This method is efficient and versatile, allowing for the synthesis of a variety of non-symmetrical pyrimidines functionalized at C-4 and C-6 positions (Martínez et al., 2012).

Molecular Structure Analysis

Crystallization of 2-amino-4-chloro-6-morpholinopyrimidine yields two polymorphs, with distinct molecular structures involving hydrogen bonding and crystalline formations, demonstrating the compound's versatile molecular interactions (Bowes et al., 2003).

Chemical Reactions and Properties

Reactions involving 2-(4-Morpholinyl)-4,6-pyrimidinediamine derivatives exhibit significant biological activities. For instance, the synthesis and biological activity of pyrimidine linked with morpholinophenyl derivatives show significant larvicidal activity against third instar larvae (Gorle et al., 2016).

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

Selective and Sequential Palladium-Catalyzed Cross-Coupling Reactions : A study by Martínez et al. (2012) developed an efficient and versatile methodology for synthesizing 4,6-disubstituted-2-(4-morpholinyl)pyrimidines via palladium-catalyzed cross-coupling reactions. This approach facilitated the synthesis of non-symmetrical pyrimidines functionalized at the C-4 and C-6 positions, highlighting the compound's utility in creating bioactive molecules Martínez et al., 2012.

Morpholine Derivatives as Pharmacophores : Research by Thanusu et al. (2010) synthesized an array of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines, showcasing the biological activity potential of pyrimidine derivatives. The study indicates the structural significance of morpholine in enhancing biological properties Thanusu et al., 2010.

Biological Activities and Applications

PI3K-AKT-mTOR Pathway Inhibitors : Hobbs et al. (2019) discovered a non-nitrogen containing morpholine isostere, applied in novel inhibitors of the PI3K-AKT-mTOR pathway. The study underscores the importance of morpholine derivatives in developing potent, selective dual inhibitors for therapeutic purposes Hobbs et al., 2019.

Hydrogen-Bonded Sheet Structures : A study by Orozco et al. (2008) on hydrogen-bonded sheet structures in various 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines provided insight into the compound's electronic polarization and its implications for molecular and supramolecular structures Orozco et al., 2008.

Materials Science Applications

- Charge Transfer Materials : Irfan (2014) explored the quantum chemical properties of 4,6-di(thiophen-2-yl)pyrimidine derivatives, aiming to improve charge transfer materials. The study highlights the potential of morpholine and pyrimidine derivatives in developing efficient charge transfer materials for electronic applications Irfan, 2014.

Mécanisme D'action

Target of Action

The primary targets of 2-(4-Morpholinyl)-4,6-pyrimidinediamine are currently under investigation . The compound is part of a class of bioactive compounds known as 4,6-disubstituted-2-(4-morpholinyl)pyrimidines . These compounds are synthesized for their potential bioactivity, suggesting they interact with biological targets to exert their effects .

Mode of Action

It’s known that morpholinyl compounds can interact with their targets in a variety of ways, often involving binding to a specific site on the target molecule .

Biochemical Pathways

For instance, the compound LY294002, a phosphoinositide-3 kinase (PI3K) inhibitor, has been shown to inhibit cell proliferation and induce apoptosis in vitro and in vivo .

Pharmacokinetics

A related compound showed a wide range of maximum plasma concentrations and elimination half-life values following intravenous administration . This suggests that the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(4-Morpholinyl)-4,6-pyrimidinediamine may vary widely, impacting its bioavailability .

Result of Action

Similar compounds have been shown to have significant effects on cell proliferation and apoptosis .

Action Environment

The action, efficacy, and stability of 2-(4-Morpholinyl)-4,6-pyrimidinediamine can be influenced by various environmental factors. For instance, the pH and calcium concentration of the environment can affect the activity of morpholinyl compounds . Additionally, regulatory factors such as the Toxic Substances Control Act can influence the use and study of such compounds .

Propriétés

IUPAC Name |

2-morpholin-4-ylpyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O/c9-6-5-7(10)12-8(11-6)13-1-3-14-4-2-13/h5H,1-4H2,(H4,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNINLGZOWXWNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CC(=N2)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559087 |

Source

|

| Record name | 2-(Morpholin-4-yl)pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Morpholinyl)-4,6-pyrimidinediamine | |

CAS RN |

122324-16-7 |

Source

|

| Record name | 2-(Morpholin-4-yl)pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2S)-1-hydroxy-3-phenyl-1-tert-butoxycarbonyl-propan-2-yl]azanium](/img/structure/B51118.png)

![Furo[2,3-c]pyridine-2-carbonitrile](/img/structure/B51131.png)